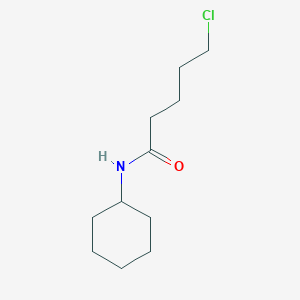

5-Chloro-N-cyclohexylpentanamide

Description

Contextualizing the Amide and Chloro Functional Groups within Organic Synthesis

The chemical reactivity and utility of 5-Chloro-N-cyclohexylpentanamide are best understood by examining its constituent functional groups: the amide and the chloro group.

The amide group is a cornerstone of organic and medicinal chemistry, prized for its stability and its ability to form hydrogen bonds. numberanalytics.comfiveable.me Amides, which consist of a carbonyl group bonded to a nitrogen atom, are notably stable and less prone to hydrolysis compared to other carbonyl derivatives like esters. solubilityofthings.comorganicchemexplained.com This stability makes them excellent linkers for connecting different molecular fragments, a property that is fundamental in the structure of proteins (as peptide bonds) and in the design of many pharmaceutical drugs and synthetic polymers like nylon and Kevlar. numberanalytics.comchemistrytalk.org While generally considered neutral and less reactive than their carboxylic acid and amine precursors, amides can participate in specific reactions, serving as crucial intermediates in the synthesis of complex molecules. solubilityofthings.comorganicchemexplained.com

The chloro group , a single chlorine atom bonded to a carbon, imparts distinct properties to an organic molecule. fiveable.me As a halogen, chlorine is highly electronegative, which creates a polar covalent bond with carbon and can increase the reactivity of the molecule. vaia.comfiveable.me This polarity and the relative weakness of the carbon-chlorine bond make the chloro group an excellent leaving group in nucleophilic substitution and elimination reactions. vaia.com This characteristic is frequently exploited in organic synthesis to replace the chlorine with other functional groups, thereby enabling the construction of diverse and complex molecular architectures. vaia.comfiveable.me Chloro-containing compounds are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. fiveable.me

Significance of this compound as a Core Research Scaffold

The dual functionality of this compound makes it a valuable scaffold in multi-step synthetic processes. Researchers utilize it as a starting material or a key intermediate to build more elaborate molecules. Its utility is demonstrated in several patented synthetic routes.

One notable application is in the synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. In this process, this compound is prepared first, serving as a crucial precursor. google.com The synthesis starts with 5-chlorovaleronitrile (B1664646) and cyclohexanol (B46403), which react in the presence of a concentrated sulfuric acid catalyst to form the amide. google.com This intermediate is then converted to the final tetrazole product through subsequent chemical transformations. google.com

Another synthetic pathway highlights its preparation from different starting materials. A solution of 5-chlorovaleryl chloride in dichloromethane (B109758) is treated with cyclohexylamine (B46788) and triethylamine (B128534) to yield this compound. prepchem.com This method provides a direct route to the compound, which can then be used in further synthetic endeavors. A patent also describes a method for its synthesis from the reaction of cyclohexene (B86901) with 5-chlorovaleronitrile using a concentrated sulfuric acid catalyst. google.com

These examples underscore the compound's role as a versatile intermediate. The amide portion of the molecule often remains stable while the reactive chloro group at the terminus of the pentyl chain serves as a handle for further chemical modification, such as cyclization or substitution reactions, to create a variety of target molecules. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₂₀ClNO | nih.gov |

| Molecular Weight | 217.74 g/mol | pharmaffiliates.com |

| Appearance | White to Off-White Solid | pharmaffiliates.com |

| Boiling Point | 383.6 ± 21.0 °C (Predicted) | |

| Melting Point | 70-71 °C | prepchem.com |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | |

| CAS Number | 15865-18-6 | pharmaffiliates.comnih.gov |

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Overview of Current and Potential Research Trajectories

The existing applications of this compound as an intermediate primarily in pharmaceutical-related synthesis suggest clear trajectories for future research. Its structure is well-suited for creating libraries of new compounds for biological screening.

Pharmaceutical Synthesis: The most prominent research direction involves its continued use as a precursor for pharmacologically active molecules. Its role in forming tetrazole derivatives is a key example. google.com Future research could expand on this by using the terminal chlorine to introduce a wide variety of nitrogen-containing heterocycles or other functional groups known to have biological activity. The cyclohexylamide portion can also be modified to explore structure-activity relationships in drug discovery programs.

Agrochemical Development: The synthesis of novel pesticides is another potential avenue. The lipophilic cyclohexyl group combined with the reactive chloropentyl chain could be a starting point for developing new herbicides or insecticides. The chloro group can be displaced by moieties known to interact with biological targets in pests.

Materials Science and Catalysis: There is potential for this compound to be used in the synthesis of novel polymers or as a ligand for chemical catalysts. The terminal chlorine could be used to anchor the molecule to a polymer backbone or a metal center, while the amide and cyclohexyl groups could influence the material's properties or the catalyst's selectivity.

Table 2: Summary of Synthetic Methods for this compound

| Starting Materials | Reagents/Catalysts | Key Conditions | Source(s) |

|---|---|---|---|

| 5-chlorovaleryl chloride, Cyclohexylamine | Triethylamine, Dimethylaminopyridine, Dichloromethane | Stirred at 0°C, then room temperature | prepchem.com |

| 5-chlorovaleronitrile, Cyclohexanol | Concentrated Sulfuric Acid | Reaction temperature of 5-50°C | google.com |

| Cyclohexene, 5-chlorovaleronitrile | Concentrated Sulfuric Acid | Dropwise addition of acid at -5°C to 5°C | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-cyclohexylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOBOCFRZMDIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470390 | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15865-18-6 | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15865-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-cyclohexylpentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro N Cyclohexylpentanamide

Direct Amide Bond Formation Strategies

Direct amidation methods offer a straightforward approach to the synthesis of 5-Chloro-N-cyclohexylpentanamide by directly coupling a carboxylic acid derivative with an amine.

Acid Chloride and Cyclohexylamine (B46788) Condensation Protocols

A prevalent and effective method for synthesizing this compound involves the condensation reaction between an acid chloride and cyclohexylamine. prepchem.comgoogle.com This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acid chloride is attacked by the nucleophilic amine.

The key starting material for this approach is 5-chlorovaleryl chloride. prepchem.comgoogle.com This acyl chloride is readily prepared from various precursors, including the ring-opening of δ-valerolactone followed by chlorination. chemicalbook.com Its high reactivity makes it an excellent electrophile for the amidation reaction with cyclohexylamine. The presence of the chloro group at the 5-position is retained during this process, yielding the desired chlorinated amide.

A typical procedure involves dissolving 5-chlorovaleryl chloride in a suitable solvent and then adding a solution of cyclohexylamine. prepchem.com The reaction is often carried out at reduced temperatures to control its exothermic nature.

To enhance the rate and efficiency of the amidation reaction, catalytic additives are often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose. prepchem.combdmaee.net DMAP functions by acting as a nucleophilic catalyst. It first reacts with the highly electrophilic 5-chlorovaleryl chloride to form a more reactive acylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by cyclohexylamine, regenerating the DMAP catalyst in the process. bdmaee.net The use of even a small amount of DMAP can significantly accelerate the reaction, leading to higher yields and shorter reaction times. prepchem.com

The choice of solvent and base is crucial for optimizing the condensation reaction. Dichloromethane (B109758) (DCM) is a commonly used solvent due to its ability to dissolve both reactants and its relative inertness under the reaction conditions. prepchem.comrsc.org

A tertiary amine base, such as triethylamine (B128534) (TEA), is typically added to the reaction mixture. prepchem.com The primary role of triethylamine is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acid chloride and the amine. researchgate.net This prevents the protonation of the cyclohexylamine, which would render it non-nucleophilic and halt the reaction. The selection of an appropriate base and its stoichiometry are critical for driving the reaction to completion and maximizing the yield of the final product.

| Reactant/Reagent | Role in Synthesis | Typical Conditions |

| 5-Chlorovaleryl Chloride | Electrophilic acylating agent | Used as the starting acid chloride prepchem.comgoogle.com |

| Cyclohexylamine | Nucleophilic amine | Reacts with the acid chloride to form the amide bond prepchem.comgoogle.com |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Accelerates the reaction by forming a reactive intermediate prepchem.combdmaee.net |

| Dichloromethane (DCM) | Solvent | Provides a suitable reaction medium prepchem.com |

| Triethylamine (TEA) | Base | Scavenges the HCl byproduct to prevent amine protonation prepchem.com |

Routes from 5-Chlorovaleronitrile (B1664646)

An alternative synthetic pathway to this compound begins with 5-chlorovaleronitrile. This approach utilizes the reactivity of the nitrile group, which can be transformed into an amide under specific catalytic conditions.

A notable method involves the reaction of 5-chlorovaleronitrile with either cyclohexanol (B46403) or cyclohexene (B86901) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. google.com This transformation is a variation of the Ritter reaction. wikipedia.org

In this reaction, the strong acid protonates the cyclohexanol, leading to the formation of a cyclohexyl carbocation after the loss of water. Similarly, the protonation of cyclohexene directly yields the cyclohexyl carbocation. This electrophilic carbocation is then attacked by the lone pair of electrons on the nitrogen atom of the 5-chlorovaleronitrile, forming a stable nitrilium ion intermediate. Subsequent hydrolysis of this nitrilium ion furnishes the desired this compound. wikipedia.org The reaction temperature and the molar ratios of the reactants and catalyst are key parameters that need to be controlled to achieve a good yield. google.com

| Starting Material | Reagent | Catalyst | Key Intermediate |

| 5-Chlorovaleronitrile | Cyclohexanol | Concentrated Sulfuric Acid | Nitrilium Ion google.comwikipedia.org |

| 5-Chlorovaleronitrile | Cyclohexene | Concentrated Sulfuric Acid | Nitrilium Ion wikipedia.org |

Mechanistic Considerations of Nitrile Hydrolysis and Amide Formation

The mechanism for this acid-catalyzed reaction begins with the protonation of the nitrogen atom of the nitrile group (C≡N) by the acid catalyst. libretexts.org This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water or, in this specific synthesis, cyclohexanol. libretexts.orglibretexts.org

The key mechanistic steps are as follows:

Protonation: The nitrile nitrogen is protonated by the acid, forming a nitrilium ion. This enhances the electrophilic character of the carbon atom. libretexts.org

Nucleophilic Attack: A molecule of cyclohexanol attacks the electrophilic carbon of the nitrilium ion. In a more general nitrile hydrolysis, a water molecule would perform this attack. libretexts.org

Intermediate Formation: This attack leads to the formation of a protonated intermediate. A subsequent proton transfer and tautomerization occur. In a typical hydrolysis with water, an imidic acid intermediate is formed, which is a tautomer of an amide. chemistrysteps.com This intermediate is generally unstable and quickly rearranges. lmu.edu

Amide Formation: Tautomerization of the intermediate yields the more stable amide structure. chemistrysteps.com In the synthesis starting from 5-chlorovaleronitrile and cyclohexanol, the process directly yields the N-cyclohexyl substituted amide. google.com

The reaction's progression is governed by the reaction conditions. While strong acidic or basic conditions can lead to the complete hydrolysis of the nitrile to a carboxylic acid, controlled conditions allow for the isolation of the amide intermediate. lmu.edustackexchange.com In the synthesis of this compound, the reaction is controlled to favor the formation of the desired amide product. google.com

Parameters for Enhanced Yields and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Research findings, particularly from patented synthesis methods, provide insight into the ideal conditions for the reaction between 5-chlorovaleronitrile and cyclohexanol using a sulfuric acid catalyst. google.com

Key parameters include the molar ratio of reactants, reaction temperature, and duration. A notable finding is that the molar ratio of 5-chlorovaleronitrile to cyclohexanol directly impacts the reaction's completion and yield. While a 1:1 ratio leaves a significant portion (around 25%) of the 5-chlorovaleronitrile unreacted, increasing the ratio to 1:2 results in a more complete reaction, achieving a yield of approximately 90% with a purity of over 98% after recrystallization. google.com

The temperature profile of the reaction is also crucial. The synthesis is initiated at a low temperature (0-5 °C) during the dropwise addition of the reactants to the sulfuric acid. The temperature is then gradually increased to 25-30 °C and maintained for several hours to ensure the reaction proceeds to completion. google.com

| Parameter | Optimized Value/Range | Expected Outcome | Source |

| Molar Ratio (5-chlorovaleronitrile:cyclohexanol) | 1:2 | Yield ~90%, Purity >98% | google.com |

| Catalyst (molar ratio to nitrile) | H₂SO₄ (4:1 to 12:1) | Effective catalysis | google.com |

| Reaction Temperature | 5-50 °C | Controlled reaction rate | google.com |

| Reaction Time | 1-5 hours | Reaction completion | google.com |

This table presents optimized parameters for the synthesis of this compound from 5-chlorovaleronitrile and cyclohexanol.

Conversion from Halogenated Precursors (e.g., Bromo-N-cyclohexyl-5-pentanamide)

Another synthetic pathway involves the modification of a halogenated precursor. For instance, this compound can reportedly be prepared from Bromo-N-cyclohexyl-5-pentanamide through the addition of stannous chloride (tin(II) chloride). This method suggests a halogen exchange reaction where the bromine atom is substituted by a chlorine atom. However, stannous chloride is primarily known as a reducing agent, and its use for this specific type of halogen exchange is not conventional. The precise mechanism for this transformation with stannous chloride is not detailed in the available literature.

A more common synthetic route to this compound does not involve halogen exchange but rather starts with a chlorinated precursor from the outset. A well-documented laboratory synthesis involves the reaction of 5-chlorovaleryl chloride with cyclohexylamine in the presence of a base like triethylamine. prepchem.com This is a standard nucleophilic acyl substitution reaction where the amine attacks the acyl chloride, leading to the formation of the amide bond and elimination of HCl, which is neutralized by the base.

| Precursor | Reagent(s) | Product | Source |

| Bromo-N-cyclohexyl-5-pentanamide | Stannous chloride | This compound | |

| 5-chlorovaleryl chloride | Cyclohexylamine, Triethylamine | This compound | prepchem.com |

This table summarizes synthetic routes starting from different halogenated precursors.

Scalability and Efficiency of Synthetic Routes for Research Applications

The choice of synthetic route for this compound often depends on the desired scale, availability of starting materials, and efficiency. Two primary routes demonstrate scalability for research purposes.

The first route, reacting 5-chlorovaleryl chloride with cyclohexylamine, is a robust and high-yielding method suitable for laboratory-scale synthesis. prepchem.com The reaction proceeds smoothly under mild conditions (starting at 0 °C and then at room temperature) and the product can be isolated in high purity after a standard workup and recrystallization. The use of an acyl chloride as a starting material makes the reaction highly efficient and generally rapid.

The second route, utilizing 5-chlorovaleronitrile and cyclohexanol with a sulfuric acid catalyst, has been described in a patent for larger-scale preparation. google.com This method demonstrates good scalability, with described reactions at the 1-liter scale producing high yields (around 90%). google.com While it involves handling concentrated sulfuric acid and requires careful temperature control, its use of less expensive starting materials compared to acyl chlorides might make it more cost-effective for larger quantities.

The efficiency of both routes is high, but the choice between them for research applications may be dictated by factors such as the cost and availability of the starting halogenated pentanoic acid derivative.

Purification and Isolation Methodologies in Laboratory and Industrial Synthesis

The purification and isolation of this compound are crucial steps to obtain a product of high purity. The methodologies employed depend on the synthetic route and the scale of the preparation.

For laboratory-scale synthesis, such as the one starting from 5-chlorovaleryl chloride, a comprehensive aqueous workup is typically performed. This involves sequentially washing the reaction mixture in an organic solvent (like dichloromethane) with water, a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove acidic impurities, an acidic solution (e.g., saturated aqueous ammonium (B1175870) chloride) to remove excess amine, and finally brine to remove residual water. prepchem.com After drying the organic phase over an anhydrous salt like sodium sulfate, the solvent is evaporated. The final purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate-hexane, which yields the product as a colorless crystalline solid. prepchem.com

For syntheses on a larger, potentially industrial, scale, such as the nitrile hydrolysis method, the workup procedure is adapted for larger volumes. The process involves quenching the reaction by pouring the mixture into ice water, followed by extraction of the product into a water-immiscible organic solvent like methyl isobutyl ketone (MIBK). google.com The organic extracts are then washed with aqueous sodium bicarbonate to neutralize any remaining acid and with brine. After drying and concentration, the crude product is purified by recrystallization from a solvent like Sherwood oil (a petroleum ether fraction), which is effective for yielding a high-purity solid product. google.com

| Purification Step | Reagent/Solvent | Purpose | Source |

| Washing | Water, NaHCO₃ (aq), NH₄Cl (aq), Brine | Removal of impurities | google.comprepchem.com |

| Extraction | Dichloromethane or Methyl Isobutyl Ketone (MIBK) | Isolate product from aqueous phase | google.comprepchem.com |

| Drying | Anhydrous Sodium Sulfate | Remove residual water | prepchem.com |

| Recrystallization | Ethyl acetate-hexane or Sherwood oil | Final purification to high-purity solid | google.comprepchem.com |

This table outlines the common methodologies for the purification and isolation of this compound.

Role of 5 Chloro N Cyclohexylpentanamide As a Strategic Synthetic Intermediate

Precursor in Pharmaceutical Development and Bioactive Compound Synthesis

The molecular structure of 5-Chloro-N-cyclohexylpentanamide, featuring both a reactive chloro group and a cyclohexylamide moiety, makes it a valuable precursor in the synthesis of complex pharmaceutical compounds and other bioactive molecules. pharmaffiliates.com

Building Block for Novel Drug Candidates

The presence of a chlorine atom in the structure of this compound allows for its incorporation into a wide range of drug candidates. nih.gov Chlorine-containing compounds are significant in medicinal chemistry, often contributing to the enhanced efficacy and pharmacokinetic properties of a drug. nih.gov The versatility of this compound makes it an important starting material for creating new chemical entities with potential therapeutic applications.

Intermediate in the Synthesis of Specific Pharmaceutical Agents

This compound is a key intermediate in the production of several established pharmaceutical agents. google.com Its specific chemical structure is integral to forming the core of these therapeutic molecules.

A primary application of this compound is in the synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. nbinno.comgoogle.comprepchem.comgoogle.com This conversion is a critical step in the industrial production of the cardiovascular drug Cilostazol. google.comnbinno.com The synthesis involves treating this compound with phosphorus pentachloride, followed by a cyclization reaction with an azide (B81097), such as sodium azide or trimethylsilyl (B98337) azide. google.comgoogle.com The resulting tetrazole, N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, is a direct precursor to Cilostazol. nbinno.com

Table 1: Synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole

| Starting Material | Reagents | Product | Application of Product |

| This compound | 1. Phosphorus pentachloride2. Hydrazoic acid or Sodium azide | N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | Intermediate for Cilostazol |

Research has indicated the utility of this compound as a raw material in the synthesis of antipyrine (B355649) and components for anti-allergic medications. The chemical reactivity of the compound allows for its modification to create the necessary molecular scaffolds for these classes of drugs.

The synthesis of certain cough suppressant pharmaceuticals also utilizes this compound as a key starting material. Its chemical structure provides a foundation for building the more complex molecules required for antitussive activity.

Versatility as a Building Block in General Organic Synthesis

Beyond its specific roles in pharmaceutical manufacturing, this compound is a versatile building block in general organic synthesis. pharmaffiliates.com The presence of the terminal chloroalkane and the secondary amide functional groups allows for a variety of chemical transformations. This dual reactivity enables chemists to use it in the construction of diverse molecular architectures for various research and industrial applications. pharmaffiliates.comprepchem.com

Applications in the Synthesis of Industrial Chemicals

This compound serves as a pivotal precursor in the synthesis of various industrial chemicals. Its utility stems from the ability of its terminal chlorine atom to undergo nucleophilic substitution reactions, while the amide group can be involved in or influence subsequent chemical transformations. This dual reactivity is harnessed to introduce the N-cyclohexylpentanamide moiety into larger molecular frameworks, thereby imparting specific properties to the final product.

Development of Dyes and Pigments

While direct, widespread use of this compound as a primary building block for common dyes is not extensively documented in publicly available research, its structural motifs suggest a potential role in the synthesis of specialized colorants. The N-cyclohexylamide group can influence the solubility and lightfastness of a dye molecule. The reactive chloropentyl chain offers a reactive handle to chemically bond the chromophore to a substrate or to build up a more complex dye structure.

The synthesis of azo dyes, a prominent class of colorants, involves the coupling of a diazonium salt with an electron-rich coupling component. unb.cacuhk.edu.hk The N-cyclohexylpentanamide moiety could be incorporated into either the diazonium component or the coupling component to modify the final dye's properties. For instance, the long alkyl chain could enhance the dye's affinity for nonpolar substrates, making it potentially useful in the formulation of solvent-based inks or for dyeing synthetic fibers.

The general synthetic approach would involve chemically modifying this compound to incorporate a group that can participate in the dye synthesis, such as an aromatic amine that can be diazotized.

Table 1: Potential Dye Intermediates from this compound

| Intermediate | Potential Dye Class | Possible Properties Influenced |

| Aromatic amine derivative | Azo Dyes | Solubility, Lightfastness, Substrate Affinity |

| Phenolic derivative | Azo Dyes (as coupling component) | Color, pH sensitivity |

This table represents theoretical applications based on the chemical structure of this compound and general principles of dye chemistry, as specific research on its direct use in dye synthesis is limited.

Synthesis of Agrochemicals (Pesticides)

The application of this compound as an intermediate in the synthesis of agrochemicals is a more concretely documented area. The lipophilic cyclohexyl group and the reactive chloropentyl chain are features often found in bioactive molecules designed to interact with biological systems in plants and insects.

One notable application is in the synthesis of compounds structurally related to known pesticides. For example, the pyrazinamide (B1679903) scaffold is found in some antimycobacterial agents and can be a basis for developing new fungicides. nih.gov Research has been conducted on 5-chloropyrazinamide derivatives, indicating the potential for similar chloro-amide structures to be explored for agrochemical applications. nih.gov

The synthesis of novel pesticides often involves the creation of a library of compounds with a common core but varied peripheral groups to optimize activity. This compound can serve as a versatile building block in this process. The chloro group can be displaced by various nucleophiles to introduce different functionalities, while the N-cyclohexylamide portion remains constant, allowing for a systematic study of structure-activity relationships.

Table 2: Potential Agrochemical Scaffolds from this compound

| Agrochemical Class | Synthetic Strategy | Potential Target |

| Fungicides | Reaction of the chloro group with a heterocyclic amine (e.g., triazole) | Fungal cell membrane synthesis |

| Herbicides | Modification to mimic natural plant hormones or inhibit key enzymes | Weed growth regulation |

| Insecticides | Incorporation into structures that target the insect nervous system | Insect pest control |

This table illustrates potential synthetic pathways to agrochemicals based on the reactivity of this compound and known agrochemical structures.

A patent for the synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, an important intermediate for the antiplatelet drug Cilostazol, utilizes this compound as a starting material. google.comgoogle.com While this is a pharmaceutical application, the tetrazole ring system is also found in some pesticides, suggesting a possible crossover in synthetic strategies.

Role in the Preparation of Chemical Catalysts

The field of catalysis often utilizes organic molecules as ligands to modify the properties of metal centers or as organocatalysts themselves. While direct research on this compound as a catalyst is not prominent, its structure lends itself to potential applications in catalyst synthesis.

The amide functionality can coordinate with metal centers, and the cyclohexyl group can provide steric bulk, which can influence the selectivity of a catalytic reaction. The reactive chloro group allows for the tethering of this moiety to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.

A related area of research involves the use of chloroalkanes, such as cyclohexyl chloride, as promoters in Ziegler-Natta catalysis for olefin polymerization. nih.gov These promoters can enhance catalyst activity and influence the properties of the resulting polymer. nih.gov While not a direct use of this compound, this demonstrates the relevance of the chloroalkyl and cyclohexyl groups in the field of polymerization catalysis. It is conceivable that this compound could be investigated as a modifier in similar catalytic systems, where the amide group could offer additional coordination sites or influence the electronic properties of the catalyst.

Table 3: Potential Roles of this compound in Catalysis

| Catalyst Type | Potential Role of this compound | Desired Outcome |

| Heterogeneous Catalyst | Ligand tethered to a solid support | Catalyst recyclability, controlled reaction environment |

| Homogeneous Catalyst | Ligand for a metal center | Enhanced activity, improved selectivity |

| Polymerization Catalyst | Modifier or co-catalyst | Increased polymer yield, control of polymer properties |

This table outlines hypothetical applications in catalysis based on the functional groups present in this compound and established principles of catalyst design.

Investigations into 5 Chloro N Cyclohexylpentanamide As a Pharmaceutical Reference Standard and Impurity

Application as a Chemical Reference Standard in Analytical Chemistry

High-quality reference standards are crucial for ensuring the accuracy and reliability of pharmaceutical testing. lgcstandards.com 5-Chloro-N-cyclohexylpentanamide serves as a well-characterized chemical reference standard in analytical chemistry. lgcstandards.compharmaffiliates.com These standards are essential for the validation of analytical methods and for the accurate quantification of impurities in drug substances and products. pharmaguideline.com The use of such standards, like those provided by the U.S. Pharmacopeia (USP), allows pharmaceutical companies to operate with a high degree of certainty, reducing the risk of inaccurate results that could lead to batch failures and product recalls. usp.org

Reference standards for compounds like this compound are typically supplied in a neat (pure) format and come with a certificate of analysis that details their purity, often determined by techniques like High-Performance Liquid Chromatography (HPLC). lgcstandards.com This documentation is critical for its use in quality control laboratories.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | chemicea.comsimsonpharma.com |

| CAS Number | 15865-18-6 | lgcstandards.compharmaffiliates.comnih.gov |

| Molecular Formula | C11H20ClNO | lgcstandards.comnih.gov |

| Molecular Weight | 217.74 g/mol | |

| Appearance | White to Off-White Solid | pharmaffiliates.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Characterization and Profiling as an Impurity in Pharmaceutical Products

The presence of impurities in pharmaceutical products is a critical quality attribute that must be carefully controlled. veeprho.comveeprho.com Impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with packaging materials. globalresearchonline.netusp.org They offer no therapeutic benefit and can potentially impact the safety and efficacy of the drug. veeprho.comveeprho.com

Identification as Cilostazol Impurity 7

This compound is identified as a known impurity of the drug Cilostazol, specifically designated as Cilostazol Impurity 7. chemicea.com Cilostazol is a medication used to treat the symptoms of intermittent claudication, a condition caused by peripheral vascular disease. veeprho.com The impurities in Cilostazol can originate from its chemical synthesis. veeprho.com As an important industrial chemical, this compound is used in the preparation of intermediates for various chemicals and medicines, including Cilostazol. google.com

Implications of Impurity Presence in Drug Substance Quality

The presence of impurities, even at low levels, can have significant consequences for drug substance quality. ganeshremedies.comregistech.com It can lead to a decrease in the therapeutic effect of the drug, a reduction in its shelf-life, and in some cases, induce toxicity. veeprho.comveeprho.comganeshremedies.com Therefore, the identification, quantification, and control of impurities like this compound are essential parts of the drug development and manufacturing process. veeprho.comregistech.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceuticals. intertek.comoceanicpharmachem.com

Methodologies for Analytical Method Development and Validation in Impurity Analysis

To ensure the quality and safety of pharmaceutical products, robust analytical methods are required to detect and quantify impurities. The validation of these methods is a critical step to demonstrate their suitability for their intended purpose. europa.eu

Strategies for Quality Control (QC) Applications

Effective quality control strategies are fundamental to managing pharmaceutical impurities. pharmaknowledgeforum.com These strategies involve a multi-faceted approach that includes:

Risk Assessment: Identifying potential impurities and evaluating their potential impact on the drug product. pharmaknowledgeforum.com

Source Control: Ensuring the quality of raw materials, including the active pharmaceutical ingredient (API) and excipients. pharmaknowledgeforum.com

In-Process Monitoring: Testing materials at various stages of the manufacturing process to control impurity levels. veeprho.com

Purification Techniques: Employing methods such as crystallization, chromatography, and filtration to remove impurities. pharmaknowledgeforum.com

Final Product Testing: Analyzing the finished drug product to ensure it meets the established specifications for purity. veeprho.com

For an impurity like this compound, a stability-indicating HPLC method is often essential. registech.com This method must be specific enough to separate the impurity from the main API peak and other potential impurities. registech.com

Regulatory Compliance in Abbreviated New Drug Application (ANDA) Processes

For generic drug products, the Abbreviated New Drug Application (ANDA) process requires a thorough evaluation of impurities. The FDA provides guidance on the information that should be included in an ANDA regarding the reporting, identification, and qualification of impurities in the drug substance. pharmtech.comfda.gov

An impurity in a generic drug is considered qualified if its level is similar to that observed in the reference listed drug (RLD). fda.govfda.gov If an impurity is not found in the RLD or is present at a higher level, further qualification, which may include toxicity studies, is necessary. pharmtech.comraps.org The acceptance criteria for any specified impurity in an ANDA must be justified. raps.org Failure to provide adequate justification for impurity limits can result in the FDA refusing to receive the ANDA submission. raps.org

Table 2: Key Analytical Validation Parameters for Impurity Methods

| Parameter | Description | Relevance to Impurity Analysis |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Ensures the method can distinguish the impurity from the API and other impurities. amazonaws.comgavinpublishers.com |

| Accuracy | The closeness of test results to the true value. | Crucial for correctly quantifying the level of the impurity. europa.eugavinpublishers.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Demonstrates the reproducibility of the method. amazonaws.comgavinpublishers.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Important for identifying the presence of trace-level impurities. amazonaws.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Essential for accurately measuring low levels of the impurity. amazonaws.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Establishes the range over which the method is accurate. gavinpublishers.comwaters.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defines the concentration window where the method is reliable. gavinpublishers.comwaters.com |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Indicates the reliability of the method during routine use. amazonaws.comgavinpublishers.com |

Role in Analytical Traceability Against Pharmacopeial Standards

In the quality control of pharmaceuticals, ensuring the reliability and comparability of analytical results is paramount. This is achieved through an unbroken chain of comparisons to established measurement standards, a concept known as analytical traceability. For pharmaceutical ingredients and their impurities, traceability is often established against pharmacopeial standards, such as those published by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). This compound, as a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Cilostazol, plays a critical role in this framework. lgcstandards.comlgcstandards.compharmaffiliates.com

The availability of this compound as a pharmaceutical reference standard is the cornerstone of its function in analytical traceability. lgcstandards.comlgcstandards.com Reference standards are highly characterized materials used to demonstrate the identity, strength, purity, and quality of drug substances and products. nih.gov Suppliers of chemical reference materials, such as LGC Standards and Pharmaffiliates, provide this compound with a certificate of analysis, which includes vital data on its identity and purity, often determined by techniques like High-Performance Liquid Chromatography (HPLC). lgcstandards.comlgcstandards.com This characterization is the first step in establishing its suitability as a reference for analytical testing.

The primary application of the this compound reference standard is in the validation and routine use of analytical methods for the quality control of Cilostazol. Pharmacopeial monographs for APIs typically include tests for purity and limits for specified impurities. To adhere to these standards, pharmaceutical manufacturers must have validated analytical methods capable of accurately detecting and quantifying any impurities present.

The validation of these analytical methods, as guided by organizations like the International Council for Harmonisation (ICH), involves demonstrating characteristics such as specificity, linearity, accuracy, precision, and the limit of quantification. uspbpep.com The this compound reference standard is essential for these validation activities. For instance, to establish the specificity of a chromatographic method, the reference standard can be used to confirm that the analytical procedure can unequivocally assess the analyte in the presence of other components, including the API and other potential impurities.

In routine quality control, the reference standard is used to accurately quantify the amount of this compound present in batches of Cilostazol. By comparing the response of the impurity in a test sample to the response of a known concentration of the reference standard, a precise and reliable measurement of the impurity level can be obtained. This ensures that the amount of this specific impurity does not exceed the limits set by pharmacopeial standards or internal quality specifications, thereby ensuring the safety and efficacy of the final drug product.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀ClNO | lgcstandards.comlgcstandards.com |

| Molecular Weight | 217.74 g/mol | lgcstandards.com |

| CAS Number | 15865-18-6 | lgcstandards.comlgcstandards.com |

| Appearance | Colorless to yellowish liquid | pharmaffiliates.com |

| Purity (as per a supplier) | >95% (HPLC) | lgcstandards.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water | pharmaffiliates.com |

Table 2: Supplier Information for this compound Reference Standard

| Supplier | Product Designation | Associated API | Source(s) |

| LGC Standards | Impurity Reference Material | Cilostazol | lgcstandards.comlgcstandards.com |

| Pharmaffiliates | Pharmaceutical Reference Standard | Cilostazol | pharmaffiliates.com |

| Simson Pharma Limited | Cilostazol Impurity 7 | Cilostazol | nih.gov |

Advanced Research Perspectives and Future Potential of 5 Chloro N Cyclohexylpentanamide

Explorations in Medicinal Chemistry

The primary significance of 5-Chloro-N-cyclohexylpentanamide in medicinal chemistry lies in its established role as a key intermediate in the synthesis of Cilostazol. lgcstandards.comclockss.orgchemicalbook.com Cilostazol is a quinolinone-derivative medication utilized for the alleviation of symptoms associated with peripheral vascular disease. chemicalbook.comdrugbank.com The exploration of this compound and its derivatives is, therefore, intrinsically linked to the development and optimization of Cilostazol and related compounds.

Structure-Activity Relationship (SAR) Studies of Amide Derivatives

While specific structure-activity relationship (SAR) studies focusing solely on this compound derivatives are not extensively documented in publicly available literature, the SAR of the final product, Cilostazol, and its analogs provides valuable insights. The core structure of this compound contributes the cyclohexyl and pentanamide (B147674) moieties to the final drug. The cyclohexyl group, in particular, is a critical component for the biological activity of Cilostazol.

SAR studies on related compounds, such as N-benzyl phenethylamines, have demonstrated that substitutions on the amine and related groups can significantly influence receptor binding affinity and functional activity. nih.gov For instance, modifications to the N-substituents in a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines showed that the size and lipophilicity of these substituents impacted their affinity for the dopamine (B1211576) transporter. These general principles of SAR in amide-containing molecules suggest that systematic modifications of the cyclohexyl and pentanamide portions of this compound could lead to derivatives with modulated biological activities.

A hypothetical SAR study on derivatives of this compound could involve the variations summarized in the table below.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

| Modification Site | Potential Modification | Expected Impact on Properties |

| Cyclohexyl Ring | Substitution with polar groups (e.g., -OH, -NH2) | Increased hydrophilicity, potential for new hydrogen bonding interactions. |

| Substitution with non-polar groups (e.g., -CH3, -CF3) | Altered lipophilicity and steric bulk, potentially affecting binding pocket interactions. | |

| Replacement with other cyclic systems (e.g., cyclopentyl, cycloheptyl, aromatic rings) | Changes in conformational flexibility and overall shape, which could influence receptor fit. | |

| Pentanamide Linker | Variation in chain length (e.g., butanamide, hexanamide) | Altered distance and flexibility between the cyclohexyl and chloro-terminal ends, potentially impacting target engagement. |

| Introduction of rigidity (e.g., double or triple bonds) | Restricted conformational freedom, which could lead to more specific binding. | |

| Chloro- Terminus | Replacement with other halogens (F, Br, I) or a leaving group | Modified reactivity for subsequent synthetic steps. |

Hypothesis-Driven Design of Potential Drug Candidates Based on Amide Framework

The amide framework of this compound serves as a versatile scaffold for the hypothesis-driven design of novel drug candidates. The established synthetic route from this intermediate to Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor, provides a strong rationale for designing other potential PDE inhibitors or compounds targeting related pathways. drugbank.comebi.ac.uk

The design process can be guided by the known pharmacophore of PDE3 inhibitors. This typically includes a hydrophobic region, a hydrogen bond donor/acceptor site, and a region that can interact with the enzyme's active site. The cyclohexyl group of this compound can be envisioned as fulfilling the requirement for a hydrophobic moiety.

A hypothesis-driven approach would involve designing derivatives where the chloro-terminated pentanamide chain is elaborated into various heterocyclic systems known to interact with the active sites of specific enzymes. For example, the synthesis of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole from this compound is a key step in creating the tetrazole ring of Cilostazol, which is crucial for its activity. google.comgoogle.com

Derivatization Strategies for Targeted Bioactivity Modulation

The chemical structure of this compound offers multiple points for derivatization to modulate its bioactivity or to create new bioactive compounds. The terminal chloro group is a reactive handle that can be readily displaced by various nucleophiles to introduce a wide range of functional groups.

One key derivatization strategy is the formation of a tetrazole ring, as seen in the synthesis of Cilostazol. google.comgoogle.com This involves the reaction of the amide with an activating agent followed by treatment with an azide (B81097) source. Other potential derivatization strategies could include:

Alkylation of various nucleophiles: The chloroalkane moiety can be used to alkylate amines, phenols, thiols, and other nucleophilic groups to create a library of diverse compounds.

Formation of other heterocycles: The pentanamide chain could be cyclized to form various lactams or other heterocyclic systems.

Modification of the amide bond: The amide itself can be a target for modification, although it is generally a stable functional group.

Investigation of Modulatory Effects on Biochemical Pathways (e.g., Beyond Phosphodiesterase Inhibition by Cilostazol)

While the primary known application of this compound is in the synthesis of a PDE3 inhibitor, its structural motifs suggest the potential for its derivatives to interact with other biochemical pathways. The N-cyclohexyl amide moiety is present in various bioactive molecules.

For instance, Cilostazol itself has been investigated for effects beyond PDE3 inhibition, including potential neuroprotective properties. ebi.ac.uk It is plausible that derivatives of this compound could be designed to selectively target other enzymes or receptors. The lipophilic cyclohexyl group could facilitate passage through biological membranes, making it a suitable scaffold for CNS-acting agents or compounds targeting intracellular proteins.

Investigations in Materials Science

The unique structural features of this compound, particularly the presence of a bulky, non-polar cyclohexyl group and a polar amide bond, suggest potential applications in materials science.

Study of Self-Assembly Properties Influenced by the Cyclohexyl Moiety

The interplay between the hydrophilic amide group and the hydrophobic cyclohexyl and chloroalkyl moieties could drive the self-assembly of this compound or its derivatives into ordered supramolecular structures in appropriate solvents. The cyclohexyl group, due to its steric bulk and non-planar conformation, can significantly influence the packing and morphology of the resulting assemblies.

Research on other cyclohexyl-containing molecules has shown their ability to form various nanostructures, such as monolayers and liquid crystals. The specific stereochemistry of the cyclohexyl ring (cis/trans isomers if substituted) can also play a crucial role in directing the self-assembly process. While no specific studies on the self-assembly of this compound have been found, the principles governing the self-assembly of similar amphiphilic molecules suggest this as a promising area for future investigation.

Development of Novel Materials through Incorporation of the Pentanamide Scaffold

The molecular architecture of this compound, characterized by a reactive terminal chloro group and a central pentanamide scaffold, presents intriguing possibilities for the development of novel polymeric materials. While specific research on the direct incorporation of this compound into polymers is not extensively documented, the functional groups present suggest a high potential for its use as a monomer or a modifying agent in polymer synthesis.

The pentanamide scaffold can be seen as a foundational building block. The secondary amide linkage within the scaffold is relatively stable and can participate in hydrogen bonding, a key interaction for defining the secondary structure and bulk properties of polymers like polyamides. The cyclohexyl group adds hydrophobicity and steric bulk, which can influence the thermal and mechanical properties of a resulting polymer, such as its glass transition temperature and solubility.

The true potential for novel material development lies in the reactivity of the terminal chlorine atom. This electrophilic site is susceptible to nucleophilic substitution reactions. This reactivity opens a pathway for grafting this compound onto existing polymer backbones, or for its use in step-growth polymerization to create new polymers. For instance, it could react with di- or poly-functional nucleophiles such as diamines, diols, or dithiols to form a variety of long-chain polymers.

The incorporation of such a scaffold could be leveraged to create functional polymers with tailored properties. By carefully selecting co-monomers, it would be possible to control the physicochemical properties of the resulting materials, such as their solubility, thermal stability, and mechanical strength. These materials could find applications in diverse fields, from specialty plastics to biomedical devices. In the context of biomedical applications, the pentanamide structure is of particular interest due to its presence in various biologically active molecules. Polymers containing this scaffold could be designed to be biocompatible and biodegradable, making them suitable for applications like drug delivery systems or tissue engineering scaffolds. nih.govmdpi.com The synthesis of polymers from functional monomers is a well-established field, and the principles of polymerization could be readily applied to this compound.

Potential Polymerization Pathways:

| Polymerization Type | Reactant(s) with this compound | Potential Polymer Structure |

| Polycondensation | Diamine | Polyamide |

| Polycondensation | Diol | Polyester |

| Nucleophilic Substitution | Polymer with nucleophilic side groups | Graft Copolymer |

Design and Synthesis of Deuterated Analogs for Research Purposes

In pharmaceutical and metabolic research, understanding the fate of a compound in a biological system is crucial. The synthesis of isotopically labeled compounds, particularly deuterated analogs, is a powerful tool for these investigations. A deuterated version of this compound, specifically this compound-d11, has been synthesized for such research purposes.

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. google.com The key difference between hydrogen and deuterium is the presence of an extra neutron in the nucleus of deuterium, which doubles its mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The greater strength of the C-D bond can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

The strategic placement of deuterium atoms at sites on a molecule that are prone to metabolic oxidation can significantly alter its pharmacokinetic profile. nih.govacs.org By replacing hydrogen atoms with deuterium in the cyclohexyl ring of this compound, researchers can study how this modification affects its metabolic stability. This is particularly relevant as this compound is a known intermediate in the synthesis of pharmaceuticals. pharmaffiliates.comgoogle.com Understanding its metabolic pathway can provide valuable insights for drug design and development.

Furthermore, deuterated compounds serve as excellent internal standards for quantitative bioanalytical studies using mass spectrometry. Since the deuterated analog is chemically identical to the non-deuterated compound but has a different mass, it can be added to a biological sample to accurately quantify the concentration of the parent compound while correcting for any loss during sample preparation and analysis. The synthesis of this compound-d11 facilitates these critical analytical and metabolic studies.

Properties of this compound and its Deuterated Analog:

| Property | This compound | This compound-d11 |

| CAS Number | 15865-18-6 assumption.edu | 1073608-18-0 |

| Molecular Formula | C₁₁H₂₀ClNO assumption.edu | C₁₁H₉D₁₁ClNO |

| Molecular Weight | 217.74 g/mol assumption.edu | 228.8 g/mol |

| Appearance | White to Off-White Solid pharmaffiliates.com | Off-White Solid |

| Primary Use | Intermediate in organic synthesis pharmaffiliates.comutwente.nl | Compound for organic synthesis and research researchgate.net |

Analytical Methodologies for Research Grade Characterization

Method Development for Purity and Identity Confirmation

Method development for 5-Chloro-N-cyclohexylpentanamide focuses on establishing reliable procedures to verify its chemical structure and quantify its purity. The identity of the compound, with the molecular formula C₁₁H₂₀ClNO, is confirmed through a combination of spectroscopic and physical techniques. nih.govlgcstandards.com Purity is most commonly assessed using chromatographic methods, with suppliers often reporting purity levels of greater than 95% or 98% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.comchemscene.comanaxlab.comlgcstandards.com

Identity Confirmation: The primary methods for confirming the identity of this compound involve spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the presence of the cyclohexyl ring and the 5-chloropentanamide (B2791951) chain.

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (217.74 g/mol ) and can provide fragmentation patterns that are unique to its structure. pharmaffiliates.comnih.gov The accurate mass is determined to be 217.1233. lgcstandards.comlgcstandards.com

Infrared (IR) Spectroscopy: IR analysis identifies characteristic functional groups, such as the amide C=O and N-H stretching vibrations, providing further evidence of the compound's structure. pharmaffiliates.com

Physical Characterization: The melting point is a key physical property used for identification. A synthesis procedure reported a melting point of 70-71°C for the recrystallized product. prepchem.com

Purity Assessment: HPLC is the principal technique for determining the purity of this compound. lgcstandards.comlgcstandards.comlgcstandards.com Method development involves optimizing the mobile phase, stationary phase (column), flow rate, and detector settings to achieve effective separation of the main compound from any potential impurities. These impurities could include unreacted starting materials from its synthesis, such as 5-chlorovaleryl chloride and cyclohexylamine (B46788), or by-products formed during the reaction. prepchem.com

Table 1: Analytical Techniques for Identity and Purity of this compound

| Technique | Purpose | Typical Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Percentage purity, detection of impurities |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight, fragmentation pattern |

| Nuclear Magnetic Resonance (NMR) | Identity Confirmation | Molecular structure (carbon-hydrogen framework) |

| Infrared (IR) Spectroscopy | Identity Confirmation | Presence of key functional groups (e.g., C=O, N-H) |

| Melting Point Analysis | Identity Confirmation | Physical constant for a pure solid |

Method Validation for Quantitative and Qualitative Analysis

Once analytical methods are developed, they must be validated to ensure they are fit for their intended purpose. demarcheiso17025.com Validation demonstrates that a method is reliable, reproducible, and accurate for the analysis of this compound. The validation process adheres to established guidelines, which outline specific performance characteristics to be evaluated. demarcheiso17025.com

For a quantitative method like an HPLC purity assay, validation would assess the following parameters:

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. demarcheiso17025.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For qualitative methods such as spectroscopic identification, validation focuses on specificity, ensuring the method can correctly identify this compound and distinguish it from structurally similar compounds.

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description | Application to this compound Analysis |

| Accuracy | Closeness of measurement to the true value. | Verifying the measured purity of a reference standard is correct. |

| Precision | Reproducibility of the measurement. | Ensuring consistent purity results are obtained on the same batch. |

| Specificity | Ability to measure only the desired substance. | Confirming the HPLC peak corresponds only to the compound, not impurities. |

| Linearity | Proportionality of signal to analyte concentration. | Establishing the concentration range over which the HPLC method is accurate. |

| LOD/LOQ | Lowest concentration detectable/quantifiable. | Determining the sensitivity of the method for trace impurities. |

Strategies for Structure Elucidation and Evaluation in Research

Structure elucidation is the process of determining the exact chemical structure of a substance. For a known compound like this compound, this process serves as a confirmation of its identity. For novel research or impurity profiling, these strategies are used to identify unknown structures. The process integrates data from multiple spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the elemental composition by determining the accurate mass-to-charge ratio, which can be used to calculate the molecular formula (C₁₁H₂₀ClNO). nih.gov

NMR Spectroscopy: 1D NMR (¹H and ¹³C) provides information about the chemical environment of each proton and carbon atom. 2D NMR techniques (like COSY and HSQC) are used to establish connectivity between atoms, piecing the structure together. For this compound, ¹H NMR would show distinct signals for the protons on the cyclohexyl ring, the amide N-H proton, and the protons along the five-carbon chain, with the terminal methylene (B1212753) group adjacent to the chlorine atom being shifted downfield.

IR Spectroscopy: This confirms the presence of the secondary amide functional group through characteristic absorptions for the N-H stretch and the amide I (C=O stretch) and amide II (N-H bend) bands.

X-ray Crystallography: For compounds that can be grown as single crystals, this technique provides unambiguous proof of structure by mapping the precise spatial arrangement of every atom. A synthesis of this compound yielded a colorless crystalline solid, suggesting this method could be applicable. prepchem.com

Table 3: Expected Spectroscopic Data for Structure Confirmation

| Technique | Expected Result for this compound |

| Exact Mass MS | m/z = 217.1233, corresponding to [M+H]⁺ or other adducts. lgcstandards.comlgcstandards.com |

| ¹H NMR | Signals corresponding to cyclohexyl protons, CH₂ groups of the pentanamide (B147674) chain, and an N-H proton. |

| ¹³C NMR | Signals for 11 distinct carbon atoms, including a carbonyl carbon (~170-180 ppm) and carbons of the cyclohexyl and alkyl chain. |

| IR Spectroscopy | Absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C-Cl stretching. |

Application in Stability Studies and Evaluation of Research Samples

Stability studies are essential to determine the re-test period or shelf life of a research compound and to recommend appropriate storage conditions. europa.eu For this compound, this involves storing samples under various environmental conditions (e.g., temperature, humidity, light) and monitoring them over time. europa.eu Suppliers recommend refrigerated storage (2-8°C or +4°C), indicating that the compound may be sensitive to higher temperatures. pharmaffiliates.comlgcstandards.comlgcstandards.comchemscene.com

A stability-indicating analytical method, typically HPLC, is used to separate the intact compound from any degradation products that may form. The study tracks the purity of the compound and identifies and quantifies any significant degradants.

Potential Degradation Pathways:

Hydrolysis: The amide linkage could be susceptible to hydrolysis, especially under acidic or basic conditions, to yield cyclohexylamine and 5-chloropentanoic acid.

Nucleophilic Substitution: The terminal chlorine atom could be displaced by nucleophiles. For example, hydrolysis could replace the chlorine with a hydroxyl group, forming 5-Hydroxy-N-cyclohexylpentanamide.

A typical stability study protocol would involve:

Establishing initial purity and impurity profiles of a batch.

Storing aliquots of the batch under controlled long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions. europa.eu

Pulling samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months).

Analyzing the samples for purity and degradation products using a validated stability-indicating method.

This data allows researchers to understand how the compound changes over time and to ensure that the material used in experiments remains within the required purity specifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.